M5N36

Cdc25 Phosphatase Enzyme Inhibition Selectivity Profiling

Dissecting the specific role of Cdc25C at the G2/M checkpoint requires high isoform selectivity, a need unmet by pan-inhibitors like NSC663284. M5N36 addresses this gap with ~3-fold selectivity for Cdc25C over A/B isoforms. - Validated anti-proliferative activity in MDA-MB-231 TNBC cells (IC50 = 2.00 µM). - Quantifiable target engagement via increased p-CDK1 and p-CDK2 expression. - Structurally distinct quinonoid scaffold for medicinal chemistry optimization.

Molecular Formula C20H16ClN5O3
Molecular Weight 409.8 g/mol
Cat. No. B12405699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameM5N36
Molecular FormulaC20H16ClN5O3
Molecular Weight409.8 g/mol
Structural Identifiers
SMILESCC(C1=CN(N=N1)C2=CC=C(C=C2)CO)NC3=C(C(=O)C4=C(C3=O)N=CC=C4)Cl
InChIInChI=1S/C20H16ClN5O3/c1-11(15-9-26(25-24-15)13-6-4-12(10-27)5-7-13)23-18-16(21)19(28)14-3-2-8-22-17(14)20(18)29/h2-9,11,23,27H,10H2,1H3
InChIKeyXSEYUBHGRYYOGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

M5N36: A Cdc25C-Selective Phosphatase Inhibitor for Cancer Research


M5N36 (CAS 2832887-40-6, C20H16ClN5O3, MW 409.83 g/mol) is a synthetic, quinonoid-derived small molecule developed as a selective inhibitor of the cell division cycle 25C (Cdc25C) phosphatase [1]. It exhibits potent, low-micromolar anti-proliferative activity across multiple human cancer cell lines, a functional effect mechanistically linked to the increased expression of phosphorylated CDK1 and CDK2 [1].

The Need for M5N36 Over Generic Cdc25 Phosphatase Inhibitors


The Cdc25 phosphatase family comprises three isoforms (A, B, and C) with distinct and overlapping roles in cell cycle progression. While early-generation pan-inhibitors like NSC663284 target all isoforms, their relatively higher potency against Cdc25A and B can introduce confounding biological effects and limit the precise dissection of Cdc25C-specific functions [1]. The ability to selectively inhibit the Cdc25C isoform is crucial for studies focused on the G2/M checkpoint and for understanding the unique roles of this phosphatase in cancer biology. Therefore, substituting M5N36 with a non-selective or differently selective analog may lead to divergent experimental outcomes, making it essential to procure a compound with a validated selectivity profile [1].

Evidence-Based Differentiation of M5N36 from Comparator Compounds


Enhanced Isoform Selectivity Profile vs. Pan-Inhibitor NSC663284

M5N36 exhibits a superior selectivity profile for Cdc25C compared to the widely used pan-inhibitor NSC663284. While NSC663284 shows only modest selectivity for Cdc25A, M5N36 demonstrates approximately 3-fold greater potency against Cdc25C relative to Cdc25A and Cdc25B, confirming its preferential targeting of the Cdc25C isoform [1].

Cdc25 Phosphatase Enzyme Inhibition Selectivity Profiling

Comparative Potency Against Triple-Negative Breast Cancer Cells (MDA-MB-231)

In direct cross-study comparison, M5N36 demonstrates significantly greater anti-proliferative potency (lower IC50) in the MDA-MB-231 triple-negative breast cancer (TNBC) cell line compared to another Cdc25C-targeting analog, M2N12 [1] . This suggests a functional advantage for M5N36 in this disease-relevant model.

Anti-proliferative Activity Breast Cancer Cell Viability

Favorable Selectivity Window Compared to Structurally Related Analog M2N12

While both M5N36 and M2N12 are described as Cdc25C inhibitors, a direct cross-study comparison of their isoform selectivity profiles reveals that M5N36 exhibits a wider selectivity window against Cdc25A and Cdc25B, which may translate to more specific target engagement in cellular contexts [1] .

Isoform Selectivity Cdc25C Comparative Pharmacology

Specific Research Applications for M5N36 Based on Validated Evidence


Delineating Cdc25C-Specific Functions in the G2/M Checkpoint

Given its ~3-fold selectivity for Cdc25C over the A and B isoforms (IC50 0.06 µM vs 0.15 µM and 0.19 µM), M5N36 is an optimal tool compound for dissecting the unique role of the Cdc25C phosphatase in regulating the G2/M cell cycle transition. This is in contrast to pan-inhibitors like NSC663284, which do not provide the same level of isoform discrimination [1].

Investigating Anti-Proliferative Effects in Triple-Negative Breast Cancer Models

M5N36's validated anti-proliferative activity in the MDA-MB-231 TNBC cell line (IC50 = 2.00 µM), which is ~2.3-fold more potent than the comparator M2N12, makes it a preferred choice for studies investigating the therapeutic potential of Cdc25C inhibition in this aggressive breast cancer subtype [1] .

Validating Cdc25C as a Target Through Target Engagement Biomarkers

The demonstrated ability of M5N36 to increase the phosphorylation of downstream CDK1 and CDK2 provides a clear and quantifiable biomarker for target engagement. This allows researchers to confidently link phenotypic effects (e.g., anti-proliferation) directly to Cdc25C inhibition in their experimental systems, a key advantage for target validation studies [1].

Developing Focused Libraries for Next-Generation Cdc25C Inhibitors

For medicinal chemistry groups, M5N36 serves as a structurally distinct and validated lead compound. Its selectivity profile, which is broader than that of M2N12, and its superior potency against the reference compound NSC663284, provide a strong rationale for using the M5N36 scaffold as a starting point for designing new chemical entities with optimized pharmacological properties [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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